molecular formula C22H22FN3OS B6516635 N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899913-65-6

N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide

Katalognummer: B6516635
CAS-Nummer: 899913-65-6
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: PKUSCANWQCZFGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core. Key structural attributes include:

  • 4-Fluorophenyl group: An electron-withdrawing substituent attached to the acetamide nitrogen, which may enhance metabolic stability and binding affinity in biological systems.
  • Thioether linkage: The sulfanyl group bridges the acetamide and diazaspiro moieties, influencing conformational flexibility and intermolecular interactions.

This compound is part of a broader class of acetamide derivatives investigated for diverse pharmacological activities, including enzyme inhibition and anti-inflammatory effects .

Eigenschaften

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c1-15-4-6-16(7-5-15)20-21(26-22(25-20)12-2-3-13-22)28-14-19(27)24-18-10-8-17(23)9-11-18/h4-11H,2-3,12-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUSCANWQCZFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCC3)N=C2SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is known for imparting unique biological properties. The presence of a fluorine atom and a sulfanyl group contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC18H18FN3OS
Molecular Weight329.41 g/mol
LogP (Octanol/Water Partition)3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Research indicates that compounds with similar structures can inhibit DAT, leading to potential applications in treating psychostimulant abuse disorders .

Inhibition of DAT

Studies have shown that analogs of this compound exhibit significant inhibitory effects on DAT, which could reduce the reinforcing effects of drugs like cocaine and methamphetamine. For instance, a related compound demonstrated an IC50 value of 23 nM against DAT . This inhibition suggests a potential role in managing addiction and other dopamine-related disorders.

Interaction with SERT

In addition to DAT inhibition, the compound may also interact with SERT, contributing to its pharmacological profile. The dual action on both transporters could enhance its therapeutic efficacy in mood disorders and addiction treatments.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Psychostimulant Abuse :
    • A series of compounds were synthesized and evaluated for their binding affinities at DAT and SERT.
    • Results indicated that modifications in the spirocyclic structure significantly influenced potency and selectivity towards these transporters .
  • Pharmacokinetic Studies :
    • Research focused on the metabolic stability of these compounds in human liver microsomes revealed promising results for further development as therapeutic agents.
    • Compounds exhibited moderate metabolic stability, suggesting potential for oral bioavailability .
  • Toxicological Assessments :
    • The safety profile was evaluated through various in vitro assays to determine cytotoxicity and off-target effects.
    • Findings indicated that while some compounds showed promise in efficacy, they also required thorough investigation regarding their toxicity profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares its core with several analogs, differing primarily in substituents and spiro ring size. Key examples include:

Compound Name Substituents (R1, R2) Spiro Ring Size Molecular Weight Key References
N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide (Target) R1 = 4-F, R2 = 4-Me 4.4 411.5 (calc.)
N-(4-chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide R1 = 4-Cl, R2 = 4-F 4.5 457.98
N-(4-methoxyphenyl)-2-[(3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)sulfanyl]acetamide R1 = 4-OMe, R2 = Ph 4.4 414.5 (calc.)
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide R1 = 4-Br, R2 = 4-Me 4.4 457.9

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl (Target) and 4-chlorophenyl () substituents enhance polarity and metabolic resistance compared to electron-donating groups like 4-methoxyphenyl ().
  • Hydrophobic Interactions : Methyl (Target) and bromo () groups on the spiro ring enhance lipophilicity, which may improve blood-brain barrier penetration or protein binding .

Pharmacological Activities

Enzyme Inhibition

Compounds with 1,3,4-oxadiazole-thioacetamide scaffolds (e.g., N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) exhibit significant enzyme inhibition activity, particularly against cyclooxygenase (COX) and lipoxygenase (LOX) . While the target compound lacks an oxadiazole ring, its diazaspiro core and thioether linkage may similarly interact with enzyme active sites.

Anti-Exudative Activity

Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrate anti-exudative effects comparable to diclofenac sodium at 10 mg/kg . The target compound’s fluorophenyl and methylphenyl groups may enhance its potency by stabilizing hydrophobic interactions with inflammatory mediators.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.